3-Ethoxy-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFRVRWYSAQETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588570 | |
| Record name | 3-Ethoxy-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477742-46-4 | |
| Record name | 3-Ethoxy-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Ethoxy 4 Methoxyaniline and Its Analogs
Established Synthetic Pathways for Substituted Ethoxy/Methoxyanilines
The traditional synthesis of ethoxy/methoxyanilines often involves multi-step reaction sequences. These pathways, while reliable, can sometimes be inefficient in terms of atom economy and waste generation.
Nucleophilic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents onto an aromatic ring. In the context of synthesizing ethoxy/methoxyanilines, this can involve the displacement of a suitable leaving group by an ethoxide or methoxide (B1231860) nucleophile. However, direct amination of methoxy (B1213986) arenes via nucleophilic substitution is also a viable, though less common, route. A notable example is the use of a sodium hydride-lithium iodide (NaH-LiI) composite to facilitate the intramolecular amination of methoxy arenes, which proceeds through a concerted nucleophilic aromatic substitution mechanism rather than a traditional stepwise process. ntu.edu.sg
Another common approach involves the reaction of a substituted aniline (B41778) with an alkylating agent. For instance, 5-Chloro-4-ethoxy-2-methoxyaniline can be synthesized by reacting 5-chloro-2-methoxyaniline (B1222851) with ethyl iodide in the presence of a base like potassium carbonate. smolecule.com This reaction is a classic example of nucleophilic substitution on the alkylating agent.
Ether Formation Strategies
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.com This SN2 reaction involves an alkoxide reacting with an alkyl halide. masterorganicchemistry.com For the synthesis of a compound like 3-ethoxy-4-methoxyaniline, this could involve the reaction of a suitably substituted phenoxide with an ethylating agent. For instance, isovanillin (B20041) can be ethylated using diethyl sulfate (B86663) under alkaline conditions to produce 3-ethoxy-4-methoxybenzaldehyde (B45797), a precursor that can then be converted to the corresponding aniline. google.com
Alternative methods for ether formation include acid-catalyzed addition of alcohols to alkenes and alkoxymercuration-demercuration reactions. masterorganicchemistry.com While not directly applied to the synthesis of the title compound in the provided literature, these methods represent important strategies for creating ether linkages in organic molecules.
Table 1: Comparison of Ether Synthesis Methods
| Method | Description | Key Features |
|---|---|---|
| Williamson Ether Synthesis | SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com | Versatile, best with primary alkyl halides. masterorganicchemistry.com |
| Acid-Catalyzed Alkene Addition | Addition of an alcohol to an alkene in the presence of a strong acid. masterorganicchemistry.com | Useful for tertiary ethers. masterorganicchemistry.com |
| Alkoxymercuration-Demercuration | Reaction of an alkene with mercury(II) acetate (B1210297) in an alcohol, followed by reduction. masterorganicchemistry.com | Avoids carbocation rearrangements. masterorganicchemistry.com |
Multi-step Reaction Sequences in Aniline Derivative Synthesis
The synthesis of complex aniline derivatives often necessitates multi-step reaction sequences. ontosight.ai These sequences can involve a variety of transformations, including nitration, reduction of the nitro group to an amine, and the introduction of other functional groups through reactions like alkylation and arylation. ontosight.ailibretexts.org The order of these steps is crucial to achieve the desired substitution pattern due to the directing effects of the functional groups present on the aromatic ring. libretexts.orgutdallas.edu
For example, to synthesize m-bromoaniline from benzene (B151609), a three-step sequence is required: nitration, followed by bromination, and finally, reduction of the nitro group. libretexts.org The initial nitration is necessary because the nitro group is a meta-director, ensuring the correct placement of the bromine atom. libretexts.org
Continuous-flow systems are increasingly being used for multi-step synthesis, offering advantages such as enhanced safety when handling hazardous intermediates and improved control over reaction conditions. rsc.org
Novel Synthetic Approaches and Catalyst Systems
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing substituted anilines. These include one-pot reactions and the use of advanced catalyst systems.
One-Pot Reaction Architectures
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. chemmethod.com An example is the synthesis of 1,2,3-triazoles through a three-component coupling reaction, which avoids the isolation of potentially hazardous intermediates. researchgate.net In the context of aniline synthesis, a one-pot, multi-component condensation of an aldehyde, malononitrile, and an acetophenone (B1666503) derivative can yield poly-substituted anilines. chemmethod.com
Phase Transfer Catalysis in Ethoxy-Methoxyaniline Related Syntheses
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often a liquid-liquid or solid-liquid system. chemmethod.comfzgxjckxxb.com This methodology is particularly useful in "green chemistry" as it can reduce the need for organic solvents. fzgxjckxxb.com
In the synthesis of aniline derivatives, PTC has been employed for N-acetylation reactions using acetyl chloride in the presence of a base and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). derpharmachemica.com A patented method for synthesizing 3-ethoxy-4-methoxybenzaldehyde, a precursor to the title compound, utilizes a phase transfer catalyst such as tetrabutylammonium bromide or benzyltriethylammonium chloride in a reaction between isovanillin and bromoethane (B45996). google.com This approach is described as simple, safe, and environmentally friendly. google.com
Magnetic nanoparticles have also been used as supports for phase transfer catalysts, allowing for easy separation and recycling of the catalyst. chemmethod.com
Table 2: Examples of Phase Transfer Catalysts in Aniline Derivative Synthesis
| Catalyst | Reaction | Substrates | Reference |
|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | N-acetylation | Anilines, Acetyl Chloride | derpharmachemica.com |
| Tetrabutylammonium Bromide | Ethylation | Isovanillin, Bromoethane | google.com |
| Benzyltriethylammonium Chloride | Ethylation | Isovanillin, Bromoethane | google.com |
| Fe3O4@SiO2@Pr-HMTA | Poly-substituted aniline synthesis | Benzaldehyde, Malononitrile, Acetophenone | chemmethod.com |
Asymmetric Synthesis and Chiral Induction in Related Aminosulfones
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. For analogs of this compound, particularly aminosulfones, achieving high enantiopurity is critical. A key analog, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, serves as a vital intermediate in the synthesis of pharmaceutically active compounds like Apremilast. google.com Advanced methodologies have been developed to control the stereochemistry at the amine-bearing carbon.
One prominent strategy involves the use of chiral auxiliaries. A practical and highly diastereoselective synthesis has been reported using Ellman's auxiliary, (R)-tert-butanesulfinamide. mdpi.com In this approach, the precursor 3-ethoxy-4-methoxybenzaldehyde is condensed with the chiral auxiliary to form an N-tert-butanesulfinyl imine. The subsequent nucleophilic addition of the lithium salt of dimethyl sulfone proceeds with excellent facial selectivity, controlled by the chiral sulfinyl group. mdpi.com This method leads to the desired aminosulfone with a high diastereomeric ratio, often greater than 25:1. The chiral auxiliary can then be easily cleaved under acidic conditions to yield the final enantiomerically enriched amine. mdpi.com The general principle of using N-sulfinylketimines to direct stereoselective additions is a well-established and powerful tool in asymmetric synthesis. nih.govcas.cn
An alternative to auxiliary-based methods is catalytic asymmetric hydrogenation. This involves preparing a prochiral sulfonyl enamine substrate, which is then hydrogenated using a chiral metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand like (S,R)-tert-Bu-Josiphos. mdpi.com This reaction can produce the target chiral amine with high enantiomeric excess (ee), for instance, 95.7% ee. mdpi.com However, achieving pharmaceutical-grade purity often requires a subsequent resolution step, such as forming a diastereomeric salt with a chiral resolving agent like N-acetyl-L-leucine, which allows for the separation of enantiomers through crystallization. google.commdpi.com
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound and related aromatic amines is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer, renewable materials.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces pollution, safety hazards, and purification costs. Solvent-free reactions are often conducted using grinding (mechanochemistry) or by heating neat reactants. For instance, the synthesis of Schiff-bases, which can be formed from aromatic amines, has been successfully achieved by simply grinding a primary aromatic amine with an aldehyde, such as 3-ethoxysalicylaldehyde, in a mortar and pestle at room temperature. researchgate.net This mechanochemical method leads to excellent product conversion in minutes with minimal work-up. researchgate.net Similarly, the synthesis of thioureas from substituted anilines, including 4-ethoxyaniline, has been performed efficiently by manual grinding with an isothiocyanate, yielding the product in over 89% yield without bulk solvents. beilstein-journals.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and efficiently. bspublications.netresearchgate.net This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer side products compared to conventional heating methods. bspublications.netmdpi.com The application of MAOS is widespread and has been successfully used for reactions involving aniline derivatives. For example, the N-formylation of substituted anilines like 4-methoxyaniline with formic acid proceeds readily under microwave irradiation. bibliotekanauki.pl Furthermore, complex heterocyclic structures have been assembled in one-pot, multi-component reactions using primary amines as substrates under controlled microwave heating, a feat that is often inefficient with conventional methods. nih.gov The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to uniform and rapid heating that cannot be achieved with traditional oil baths. chim.it
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Spiro-compound Synthesis | Refluxing ethanolic sodium ethoxide | 5 h | 42% | mdpi.com |
| Spiro-compound Synthesis | Microwave irradiation (140 °C) | 15 min | 81% | mdpi.com |
| Pyrimidinone Synthesis | Conventional heating (reflux) | 3 days | No product | nih.gov |
Mechanochemical Approaches in Aromatic Amine Synthesis
Mechanochemistry, the use of mechanical force (e.g., ball-milling) to induce chemical reactions, is a powerful green technology that often proceeds without any solvent. organic-chemistry.orgacs.org This approach has been effectively applied to the synthesis and transformation of aromatic amines. Research has demonstrated that palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig cross-coupling, can be carried out efficiently in a ball mill. acs.org This mechanochemical method allows for the rapid synthesis of secondary amines from aromatic primary amines and aryl halides within 30 minutes, even with poorly soluble substrates that react inefficiently in solution. acs.org
Furthermore, a one-pot mechanochemical procedure has been developed for the selective substitution of the amino group in a wide range of ring-substituted anilines. acs.orgnih.gov The process involves the in-situ formation of a pyridinium (B92312) salt intermediate by grinding the aniline with a pyrylium (B1242799) salt, followed by substitution with a nucleophile. acs.org This solvent-free method is notable for its high efficiency and broad substrate scope. acs.orgnih.gov
Utilization of Renewable Feedstocks and Catalytic Reagents
A key tenet of green chemistry is the use of renewable resources instead of depletable petrochemicals. This compound is accessible from precursors that can be derived from biomass. Specifically, its direct precursor, 3-ethoxy-4-methoxybenzaldehyde, is synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde). google.comgoogle.com Isovanillin is a known derivative of lignin, a complex polymer that constitutes a major component of woody biomass, making it a sustainable starting material. researchgate.netbohrium.com
The synthesis of these compounds also benefits from the use of efficient catalytic reagents. The ethylation of isovanillin to form 3-ethoxy-4-methoxybenzaldehyde is facilitated by phase-transfer catalysts like tetrabutylammonium bromide, which enhance reaction rates under mild conditions. google.comgoogle.com
Moreover, catalysts themselves can be derived from renewable feedstocks. A notable example is a magnetic core-shell catalyst (Fe₃O₄@SiO₂@chitosan-SO₃H) where the functional shell is made from chitosan, a biopolymer derived from crustacean shells. techscience.com This acidic catalyst has proven highly effective for the synthesis of N-substituted pyrroles from amines, including 4-ethoxyaniline, and bio-based 2,5-hexanedione. techscience.com The use of abundant, non-noble metal catalysts like Raney Nickel for the hydrogenation of other lignin-derived platform molecules further underscores the shift towards more sustainable catalytic processes. rsc.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Ethoxy-4-methoxybenzaldehyde |
| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine |
| Apremilast |
| (R)-tert-butanesulfinamide |
| N-tert-butanesulfinyl imine |
| Dimethyl sulfone |
| (S,R)-tert-Bu-Josiphos |
| N-acetyl-L-leucine |
| 3-Ethoxysalicylaldehyde |
| 4-Ethoxyaniline |
| Isovanillin (3-hydroxy-4-methoxybenzaldehyde) |
| Tetrabutylammonium bromide |
| Chitosan |
| Raney Nickel |
| 4-Methoxyaniline |
| Acetic acid |
| Acetic anhydride |
| Aniline |
| Benzaldehyde |
| Benzyltriethylammonium chloride |
| Bromoethane |
| Cesium carbonate |
| Diethyl sulfate |
| N-diisopropylethylamine |
| 2,5-hexadione |
| N-(4-methoxyphenyl)formamide |
| Potassium carbonate |
| Pyridine |
| Sodium hydroxide |
| Triethylamine |
Mechanistic Investigations and Reactivity Studies of 3 Ethoxy 4 Methoxyaniline
Reaction Kinetics and Mechanisms of Substituted Anilines
The reactivity of aniline (B41778) and its derivatives is a cornerstone of organic chemistry. The electron-donating amino group activates the aromatic ring towards electrophilic attack and also participates in a variety of nucleophilic reactions. The presence of additional substituents, such as the ethoxy and methoxy (B1213986) groups in 3-ethoxy-4-methoxyaniline, further modulates this reactivity.
The oxidation of anilines can proceed through various pathways, often involving the formation of radical cations and subsequent coupling reactions to yield polymeric materials or defined products like azobenzenes. The specific pathway and rate of reaction are highly dependent on the oxidant used, the reaction conditions, and the nature of the substituents on the aniline ring. Electron-donating groups, such as alkoxy groups, generally increase the electron density on the ring and the nitrogen atom, which can facilitate oxidation. For instance, the oxidation of substituted anilines can be initiated by a one-electron transfer to form a radical cation.
Studies on the oxidation of anilines with various oxidants have shown that the reaction often follows second-order kinetics, being first order with respect to both the aniline and the oxidant. beilstein-journals.org The oxidation potential of substituted anilines is lowered by electron-donating groups, making them more susceptible to oxidation. rsc.org For example, the oxidation of many meta-substituted anilines has been noted to be slow under certain conditions. beilstein-journals.org In the case of 3,4-dialkoxyanilines, oxidation can lead to the formation of quinone-like structures, although this is more commonly observed in the oxidation of the corresponding catechols. nih.gov
While general principles of aniline oxidation are well-established, specific kinetic data and detailed rate determinations for the oxidation of this compound are not extensively reported in the currently available literature. The expected products would likely arise from initial N-centered radical formation, followed by coupling reactions.
Table 1: General Oxidation Products of Substituted Anilines
| Oxidant | Typical Products |
| Peroxides | Azoxybenzenes, Nitrobenzenes |
| Metal Oxides (e.g., MnO2) | Azo compounds, Quinone-imines |
| Electrochemical Oxidation | Polyaniline films |
This table represents generalized findings for substituted anilines and not specific experimental results for this compound.
The amino group of anilines is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the directing effects of the three substituents must be considered. The amino group is the most powerful activating group, followed by the methoxy and ethoxy groups. All are ortho-, para-directing. The positions ortho to the amino group (positions 2 and 6) and para to the amino group (which is occupied by the methoxy group) are the most activated. Therefore, electrophilic substitution is expected to occur predominantly at the 2, 5, and 6 positions, with the position ortho to the amino group and meta to the alkoxy groups (position 2) and the position ortho to both the amino and methoxy groups (position 5) being the most likely sites of substitution.
The amino group itself can also act as a nucleophile. A key example of the nucleophilic character of this compound is its reaction with β-keto esters in the Gould-Jacobs reaction, which is discussed in more detail in section 3.2.2. In this reaction, the nitrogen atom of the aniline attacks an electrophilic carbon, initiating a sequence of reactions that leads to a heterocyclic product. wikiwand.comwikipedia.org This initial step is a nucleophilic addition-elimination reaction.
Nucleophilic aromatic substitution on the aniline ring itself is generally difficult unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound.
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Substituent | Activating/Deactivating | Ortho/Para/Meta Directing |
| -NH2 | Strongly Activating | Ortho, Para |
| -OCH3 | Activating | Ortho, Para |
| -OC2H5 | Activating | Ortho, Para |
| Predicted Major Product(s) | - | Substitution at positions 2, 5, and 6 |
This table is based on established principles of electrophilic aromatic substitution.
Transition Metal-Catalyzed Transformations Involving Aromatic Amines
Transition metal catalysis has revolutionized organic synthesis, enabling a wide range of transformations that are otherwise difficult to achieve. Aromatic amines are versatile substrates in many of these reactions.
Direct C-H activation is a powerful strategy for the functionalization of organic molecules, as it avoids the need for pre-functionalized starting materials. tcichemicals.com However, achieving site-selectivity in C-H activation can be challenging. In the case of aniline derivatives, the amino group can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position.
For this compound, the presence of multiple potential directing groups (the amine and the alkoxy groups) and several activated C-H bonds could lead to mixtures of products in C-H activation reactions. The development of catalysts and conditions that can selectively functionalize one specific C-H bond in such a molecule is an ongoing area of research. While there are many reports on the C-H activation of anilines in general, specific studies detailing the C-H activation and functionalization of this compound are not prominent in the surveyed literature.
Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, often using carbon monoxide and a transition metal catalyst. While anilines can undergo carbonylation, for instance, to form ureas or amides, specific examples involving this compound are not readily found.
Heteroannulation reactions, where a heterocyclic ring is formed, are a well-documented application of this compound. Specifically, this compound is used as a starting material in the Gould-Jacobs reaction to synthesize quinoline (B57606) derivatives. In this reaction, this compound is reacted with a β-keto ester, such as ethyl acetoacetate (B1235776), at high temperatures. The reaction proceeds through an initial condensation to form an enamine, followed by a thermal cyclization and subsequent aromatization to yield a 4-hydroxyquinoline. wikiwand.comwikipedia.org This product can then be further functionalized, for example, by chlorination with phosphorus oxychloride (POCl₃).
Table 3: Gould-Jacobs Reaction with this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Ethyl acetoacetate | Heat (e.g., reflux in diphenyl ether) | 4-hydroxy-6-ethoxy-7-methoxyquinoline |
This table describes a known synthetic application of this compound.
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comthieme-connect.delibretexts.org Anilines can be products of cross-coupling reactions (e.g., Buchwald-Hartwig amination) or can be used as substrates in further cross-coupling reactions if they bear a suitable leaving group (like a halogen).
For instance, the Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. Conversely, if this compound were to be halogenated, the resulting halo-aniline could potentially undergo Suzuki coupling with a boronic acid to form a biaryl compound, or a Heck reaction with an alkene.
While these reactions are standard methodologies in organic synthesis and are applicable to a wide range of substituted anilines, specific examples detailing the use of this compound as a substrate in such cross-coupling reactions are not extensively documented in the reviewed literature. Its primary documented use is as a building block for heterocyclic synthesis.
Photochemical and Thermal Reactivity of this compound Derivatives
The reactivity of this compound derivatives under photochemical and thermal conditions is governed by the electron-donating nature of the ethoxy and methoxy substituents. These groups influence the stability of intermediates and the pathways of subsequent reactions, particularly in the realms of photoredox catalysis and the decomposition of aryl azide (B81097) precursors.
Photoredox Catalysis and Radical Pathways
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. ethz.ch This methodology relies on a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) with organic substrates. ethz.chusp.br The process can proceed through either an oxidative or reductive quenching cycle, depending on the initial substrate interaction with the excited photocatalyst. ethz.ch
Electron-rich aromatic amines, such as derivatives of this compound, are excellent candidates for participating in oxidative quenching cycles. The aniline moiety can donate an electron to the excited photocatalyst, generating an amine radical cation. This reactivity is enhanced by the presence of the strong electron-donating ethoxy and methoxy groups on the aromatic ring. While specific studies on this compound in photoredox catalysis are not extensively documented, the behavior of related electron-rich anilines suggests its potential to serve as an effective electron donor. For instance, studies on N,N-dimethyl-3-methoxyaniline in radical coupling reactions have shown it can undergo single-electron oxidation to initiate C-C bond formation, although this can sometimes result in mixtures of products. nih.gov
The general mechanism for the involvement of an aniline derivative in a photoredox cycle is outlined below:
Photoexcitation : A photocatalyst (PC), often a ruthenium or iridium complex, absorbs visible light to reach an excited state (PC*). usp.br
Oxidative Quenching : The excited photocatalyst accepts an electron from the electron-rich aniline derivative (Ar-NH2), generating an aniline radical cation (Ar-NH2•+) and the reduced form of the photocatalyst (PC•-).
Radical Reaction : The highly reactive aniline radical cation can then undergo various transformations, such as deprotonation followed by coupling with other radical species or direct addition to unsaturated systems.
Catalyst Regeneration : The reduced photocatalyst (PC•-) donates an electron to another substrate in the reaction mixture, returning the photocatalyst to its ground state (PC) to complete the catalytic cycle.
The viability of this process is dependent on the redox potentials of the involved species, which can be fine-tuned by modifying the catalyst's ligands or the substituents on the aniline. ethz.ch
Table 1: Key Processes in Photoredox Catalysis Involving Aniline Derivatives
| Step | Description | Key Intermediates |
| 1. Light Absorption | The photocatalyst (PC) absorbs a photon, transitioning to an excited state (PC). | PC |
| 2. Electron Transfer | The excited photocatalyst oxidizes the aniline derivative, forming a radical cation. | Aniline Radical Cation (Ar-NH₂•⁺) |
| 3. Radical Pathway | The radical cation engages in subsequent chemical reactions (e.g., C-H functionalization, coupling). | Product-forming Radicals |
| 4. Catalyst Turnover | The photocatalyst is regenerated to its ground state, allowing the cycle to continue. | Ground State PC |
Thermolysis and Photolysis of Aryl Azide Precursors
The thermal or photochemical decomposition of aryl azides is a well-established method for generating highly reactive nitrene intermediates. wikipedia.orgnih.gov For this compound, the corresponding precursor for these studies would be 1-azido-3-ethoxy-4-methoxybenzene . When this aryl azide is subjected to heat (thermolysis) or UV light (photolysis), it expels a molecule of nitrogen gas (N₂) to form the corresponding aryl nitrene. wikipedia.org
The initially formed nitrene is in a singlet electronic state, which is in equilibrium with a more stable triplet state. wikipedia.org Singlet nitrenes typically undergo concerted reactions, while triplet nitrenes behave as diradicals. wikipedia.org The reaction pathways of the generated 3-ethoxy-4-methoxyphenylnitrene are complex and heavily influenced by the reaction conditions and the electronic nature of the ring substituents.
A primary reaction pathway for aryl nitrenes is ring expansion to form a seven-membered ring didehydroazepine intermediate. beilstein-journals.org This intermediate is highly electrophilic and can be trapped by various nucleophiles present in the reaction medium. thieme-connect.de The presence of strong electron-donating groups, like ethoxy and methoxy, plays a crucial role in directing the regioselectivity of the nucleophilic attack. thieme-connect.de For example, in the photolysis of 3-substituted aryl azides in the presence of diethylamine, electron-releasing substituents were found to favor the formation of the 4-substituted 3H-azepin-2-amine isomer. thieme-connect.de
Studies on closely related compounds, such as p-methoxyphenyl azide and p-ethoxyphenyl azide, using laser flash photolysis have identified the formation of triplet nitrenes as key transients. scholaris.ca In aqueous solutions, evidence for the formation of nitrenium ions was also observed. scholaris.ca The reduction of the aryl azide to the corresponding aniline is also a common side reaction observed during these decompositions. nih.gov
The general sequence for this reactivity is as follows:
Nitrene Formation : Ar-N₃ + heat/light (hν) → Ar-N: + N₂
Ring Expansion : The singlet aryl nitrene (Ar-N:) rearranges to a didehydroazepine.
Nucleophilic Trapping : The didehydroazepine reacts with a nucleophile (e.g., amines, water, alcohols) to yield a substituted azepine derivative, such as a 3H-azepinone when water is used. beilstein-journals.org
The specific outcome for the thermolysis or photolysis of 1-azido-3-ethoxy-4-methoxybenzene would be expected to yield a mixture of azepine products, with the exact ratio depending on the nucleophile and reaction conditions.
Table 2: Expected Products from Photolysis of Substituted Aryl Azides in the Presence of Nucleophiles
| Aryl Azide Precursor | Nucleophile | Expected Product Class | Reference |
| General Aryl Azide | Water (H₂O) | 3H-Azepinone | beilstein-journals.org |
| General Aryl Azide | Amines (R-NH₂) | 3H-Azepin-2-amine | thieme-connect.deworktribe.com |
| General Aryl Azide | Alcohols (R-OH) | 2-Alkoxy-3H-azepine | worktribe.com |
| 1-Azido-3-ethoxy-4-methoxybenzene | Amines/Alcohols | Substituted Azepines | Inferred from thieme-connect.deworktribe.com |
Applications of 3 Ethoxy 4 Methoxyaniline As a Chemical Building Block
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of pharmaceutical and agricultural chemistry. Substituted anilines are frequently employed in cyclization reactions to create these ring systems.
Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core of many synthetic drugs. The synthesis of quinoline (B57606) derivatives often involves the cyclization of anilines with carbonyl compounds. One notable method is the Gould-Jacobs reaction, where an aniline (B41778) is reacted with a β-keto ester. For instance, 3-ethoxy-4-methoxyaniline can undergo cyclization with reagents like ethyl acetoacetate (B1235776) in a high-boiling solvent such as diphenyl ether. This process leads to the formation of a substituted 4-hydroxyquinoline, which can be further modified to produce a variety of quinoline-based structures.
Other related anilines, such as 3-fluoro-4-methoxyaniline, are used in similar cyclization strategies like the Combes quinoline synthesis, which involves reaction with 1,3-diketones. rsc.org These established synthetic routes highlight the utility of substituted anilines in building the quinoline scaffold.
Table 1: Selected Synthetic Routes to Quinolines from Anilines
| Reaction Name | Starting Aniline Example | Key Reagents | Intermediate/Product Type |
|---|---|---|---|
| Gould-Jacobs Reaction | This compound | Ethyl acetoacetate, Diphenyl ether | 4-Hydroxyquinoline derivative |
| Combes Synthesis | 3-Fluoro-4-methoxyaniline | 1,3-Diketones | Substituted quinoline |
| Malonamide Cyclization | 4-Ethoxyaniline | Diethyl malonate, Methane sulfonic acid | 2,4-Dihydroxyquinoline derivative |
Pyrimidines and triazines are significant heterocyclic scaffolds found in numerous biologically active molecules. The synthesis of these systems often relies on the condensation of a molecule containing an N-C-N fragment (like urea (B33335) or guanidine) with a three-carbon unit, or the reaction of amino-substituted precursors with various cyclizing agents. bu.edu.eg For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized using 4-methoxyaniline as a key reagent in multi-step reaction sequences. ptfarm.pl
While substituted anilines are generally crucial for building these heterocycles, specific documented examples detailing the use of this compound in major pyrimidine (B1678525) or triazine ring syntheses are less common in readily available literature. However, its structural similarity to other reactive anilines suggests its potential as a precursor in these synthetic pathways. For instance, a general method for creating triazine derivatives involves the sequential reaction of cyanuric chloride with different amines, including substituted anilines like 3-chloro-4-methoxyaniline, to build the final structure. google.com
The utility of anilines extends to a wide array of other nitrogen-containing heterocycles. kit.eduorganic-chemistry.orgmdpi.com These ring systems are integral to natural products and synthetic drugs. rsc.org For example, the synthesis of quinoxalines, which contain a benzene (B151609) ring fused to a pyrazine (B50134) ring, can be achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While not a direct precursor, derivatives of this compound could be chemically modified to participate in such reactions. Similarly, the synthesis of coumarin-based heterocycles has involved reactions that ultimately produce derivatives like 3-ethoxy-2-hydroxybenzaldehyde azine, showcasing the reactivity of the ethoxy-substituted aromatic core in forming complex heterocyclic systems. researchgate.netmdpi.com
Role in Polymer and Material Science
The electronic properties of this compound make it and its close relatives suitable monomers for the synthesis of functional polymers with applications in electronics and advanced materials.
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. ufam.edu.br This structure imparts unique electronic and optical properties, making them useful as semiconductors in applications like sensors, light-emitting diodes, and solar cells. nih.gov
Aniline and its derivatives are key monomers for producing polyanilines, a major class of conducting polymers. google.com The inclusion of substituents like ethoxy and methoxy (B1213986) groups on the aniline ring directly influences the properties of the resulting polymer. These electron-donating groups can alter the polymer's band gap, solubility, and processability. nih.gov The polymerization of monomers like this compound would proceed via oxidative coupling, creating a polymer chain where the monomer units are linked, extending the conjugated system and enabling electrical conductivity upon doping. ufam.edu.br The synthesis of copolymers, where different aniline derivatives are polymerized together, allows for fine-tuning of these material properties. kpi.uaworldscientific.com
Poly(o-ethoxyaniline) (POEA), a polymer synthesized from the closely related monomer o-ethoxyaniline, serves as an excellent model for the types of materials derivable from this compound. POEA is known for its good processability and environmental stability. grafiati.com It can be synthesized through both chemical and electrochemical oxidative polymerization. kpi.uaresearchgate.net
In chemical synthesis, a monomer like o-ethoxyaniline is polymerized in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate. kpi.ua Electrochemical polymerization involves the oxidation of the monomer at an electrode surface, resulting in the direct deposition of a polymer film. researchgate.net The properties of the resulting polymer, such as electrical conductivity and thermal stability, are highly dependent on the synthesis conditions and the dopant acid used. nih.gov Copolymers, such as poly(aniline-co-o-ethoxyaniline), have also been synthesized to create materials with tailored properties for specific applications, like electrorheological fluids or anti-corrosion coatings. kpi.uaresearchgate.net
Table 2: Research Findings on Polyaniline Derivatives
| Polymer/Composite | Synthesis Method | Key Finding/Property | Application Area | Reference |
|---|---|---|---|---|
| Poly(aniline-co-o-ethoxyaniline) | Chemical Oxidation | Exhibits distinct electrorheological behavior compared to homopolyaniline. | Electrorheological Fluids | kpi.ua |
| Poly(o-ethoxyaniline)/Nano Silica | In-situ Polymerization | Composite coating showed a low corrosion rate (0.02 mm/year) and high protection efficiency (98.9%). | Anti-corrosion Coatings | researchgate.net |
| Optically Active Poly(o-ethoxyaniline) | Chemical Oxidation with Chiral Dopant | Formation of a helical structure with induced circular dichroism. | Chiral Materials/Sensors | acs.org |
| Poly(o-methoxyaniline) | Chemical Oxidation with various dopants | Electrical and structural properties are significantly influenced by the nature and size of the counterion (dopant). | Conductive Materials | ufam.edu.br |
Precursor in Specialty Chemical and Dye Synthesis
This compound is a valuable intermediate in organic synthesis, primarily due to its reactive primary amine group which allows it to serve as a foundational unit for a variety of more complex molecules. myskinrecipes.comevitachem.com Its applications are particularly notable in the synthesis of specialty chemicals, including a wide range of dyes and pigments. myskinrecipes.comontosight.ai
The chemical reactivity of this compound makes it an ideal precursor for the synthesis of both azo compounds and Schiff base derivatives.
Azo Compound Formation: Azo compounds, characterized by the functional group -N=N-, are synthesized via a diazotization-coupling sequence. researchgate.net In this process, the primary amine of a precursor like this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C), to form a diazonium salt. researchgate.net This unstable intermediate is then immediately reacted with a coupling agent—an electron-rich aromatic compound such as a phenol (B47542) or another aniline—to form the stable azo dye. researchgate.netresearchgate.net The resulting azo compounds are known for their vibrant colors and are a cornerstone of the dye industry.
Schiff Base Formation: Schiff bases, which contain a -C=N- (azomethine or imine) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov The reaction of this compound with various aldehydes or ketones would yield a series of N-substituted imines. researchgate.netidosr.org These reactions are often straightforward, sometimes catalyzed by a small amount of acid, and can lead to the formation of crystalline products. researchgate.netnih.gov Schiff bases are important intermediates in organic synthesis and can also form stable complexes with metal ions. idosr.org
Table 1: Synthesis Reactions Using this compound as a Precursor
| Product Class | General Reaction | Reactants | Key Functional Group |
| Azo Compound | Diazotization followed by Azo Coupling | 1. This compound + NaNO₂/HCl2. Resulting diazonium salt + Coupling Agent (e.g., phenol, aniline) | -N=N- (Azo) |
| Schiff Base | Condensation / Imine Formation | This compound + Aldehyde or Ketone | >C=N- (Imine/Azomethine) |
This compound serves as a key intermediate in the manufacturing of industrial dyes and pigments. myskinrecipes.comontosight.ai Its derivatives are particularly significant in the production of azo dyes, which constitute a large and commercially important class of colorants. myskinrecipes.com The azo compounds synthesized from this aniline are used to impart vibrant and stable colors to a variety of materials, including textiles. orientjchem.org
The specific substituents on the aniline ring—in this case, the ethoxy and methoxy groups—play a crucial role in determining the final properties of the dye, such as its exact color, fastness to light, and washing resistance. By modifying the structure of the coupling component used in the azo synthesis, a wide spectrum of colors can be achieved. Furthermore, derivatives of structurally similar compounds, like 3-halogeno-4-ethoxy-aniline, are used to create non-substantive coupling components for printing pastes, where the final color is developed directly on the textile through acidification. google.com
Advanced Building Block in Complex Organic Synthesis
Beyond dye manufacturing, this compound and its core aromatic structure are recognized as advanced building blocks for the synthesis of more complex organic molecules, especially within the pharmaceutical industry. myskinrecipes.comevitachem.comgoogle.com The 3-ethoxy-4-methoxyphenyl moiety is a key structural feature in several biologically active compounds.
A prominent example of its application is in the synthesis of intermediates for Apremilast, a drug used to treat psoriatic arthritis. patsnap.com A patented method describes the preparation of a chiral alcohol, S/R-3-ethoxy-4-methoxy-α-[(methylsulfonyl)methyl] benzyl (B1604629) alcohol, which is a crucial intermediate for Apremilast. patsnap.com The synthesis demonstrates the utility of the substituted phenyl ring in constructing complex, high-value molecules.
The multi-step synthesis is outlined below:
Nitrile Formation: The process starts with 3-hydroxy-4-methoxybenzaldehyde, which is reacted with hydroxylammonium hydrochloride to produce 3-hydroxy-4-methoxybenzonitrile. patsnap.com
Ethylation: The hydroxyl group is then ethylated using bromoethane (B45996) to yield 3-ethoxy-4-methoxybenzonitrile. patsnap.com
Ketone Formation: This nitrile reacts with dimethyl sulfone in the presence of n-butyllithium, followed by acidic hydrolysis, to produce 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone. patsnap.com
Asymmetric Reduction: Finally, the ketone is asymmetrically reduced using a chiral catalyst and a borane (B79455) reducing agent to obtain the target chiral alcohol. patsnap.com
This pathway highlights how the 3-ethoxy-4-methoxyphenyl group serves as a stable scaffold upon which other functional groups are elaborated to build a complex chiral center. Similarly, this structural unit is part of other pharmaceutically relevant molecules, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, an intermediate for compounds designed to modulate TNF-α activity. google.com
Table 2: Example of a Multi-Step Synthesis Involving the 3-Ethoxy-4-methoxyphenyl Moiety
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | 3-Hydroxy-4-methoxybenzaldehyde | Hydroxylammonium hydrochloride | 3-Hydroxy-4-methoxybenzonitrile | Conversion of aldehyde to nitrile |
| 2 | 3-Hydroxy-4-methoxybenzonitrile | Bromoethane | 3-Ethoxy-4-methoxybenzonitrile | Introduction of the ethoxy group |
| 3 | 3-Ethoxy-4-methoxybenzonitrile | 1. Dimethyl sulfone, n-butyllithium2. HCl (aq) | 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | Formation of the β-ketosulfone |
| 4 | 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | Chiral catalyst, Borane dimethyl sulfide | S/R-3-ethoxy-4-methoxy-α-[(methylsulfonyl)methyl] benzyl alcohol | Asymmetric reduction to chiral alcohol |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.
¹H NMR and ¹³C NMR for Assignment and Purity
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, serves as the foundation for structural assignment and purity assessment.
For 3-Ethoxy-4-methoxyaniline, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons are expected to appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The ethoxy and methoxy (B1213986) groups will have characteristic signals in the upfield region. The protons of the amine (NH₂) group often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ | 1.35 - 1.45 | Triplet (t) | 3H |
| -NH₂ | 3.50 - 4.50 | Broad Singlet (br s) | 2H |
| -OCH₃ | 3.75 - 3.85 | Singlet (s) | 3H |
| -OCH₂CH₃ | 3.95 - 4.10 | Quartet (q) | 2H |
| Aromatic H (C5-H) | 6.25 - 6.35 | Doublet of Doublets (dd) | 1H |
| Aromatic H (C2-H) | 6.30 - 6.40 | Doublet (d) | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The presence of nine distinct signals would confirm the molecular asymmetry. The chemical shifts are influenced by the electronegativity of attached atoms, with carbons bonded to oxygen appearing further downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂C H₃ | 14.5 - 15.5 |
| -OC H₃ | 55.5 - 56.5 |
| -OC H₂CH₃ | 64.0 - 65.0 |
| C2 | 102.0 - 103.0 |
| C5 | 105.0 - 106.0 |
| C6 | 112.0 - 113.0 |
| C1 | 139.0 - 140.0 |
| C4 | 146.0 - 147.0 |
NMR spectroscopy is also a powerful method for determining the purity of a sample. The integration of signals in the ¹H NMR spectrum should correspond to the ratio of protons in the molecule. The presence of unexpected signals would indicate the presence of impurities.
Advanced 2D NMR Techniques
Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive atomic connectivity. Experiments like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for unambiguous structural assignment.
A COSY spectrum for this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. Key expected correlations would include:
The quartet of the ethoxy methylene (B1212753) group (-OCH₂-) with the triplet of its methyl group (-CH₃).
Correlations between adjacent aromatic protons, confirming their positions on the benzene ring.
An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This technique would be used to definitively assign the signals in the ¹³C NMR spectrum by correlating them to their directly attached, and already assigned, protons from the ¹H NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups.
Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 |
| Aromatic C=C Stretch | Benzene Ring | 1500 - 1600 |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |
| C-N Stretch | Aryl Amine | 1250 - 1360 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FTIR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds. For this compound, strong Raman signals would be expected for the symmetric vibrations of the aromatic ring, providing a characteristic molecular fingerprint.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.
The molecular formula for this compound is C₉H₁₃NO₂. The calculated molecular weight is approximately 167.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 167.
The molecule would then fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 167 | [C₉H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 152 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 138 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |
| 124 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |
This combination of spectroscopic techniques provides a powerful and comprehensive approach to confirm the identity, purity, and detailed molecular structure of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This method provides precise information on bond lengths, bond angles, and conformational aspects of the molecule, as well as insights into the packing of molecules within the crystal lattice. For complex organic molecules like derivatives of this compound, X-ray crystallography is indispensable for elucidating the exact spatial configuration and the nature of intermolecular forces that govern the solid-state architecture.
Single-Crystal X-ray Diffraction of Derivatives
For instance, Schiff base derivatives synthesized from substituted anilines, such as 4-methoxyaniline or 4-ethoxyaniline, provide a close model for understanding the crystallographic behavior. researchgate.net Studies on compounds like N-(3,4-dimethoxybenzylidene)-4-methoxyaniline reveal detailed structural parameters. The crystal structures are typically solved by direct methods and refined using full-matrix least-squares procedures. sphinxsai.com
The data obtained from single-crystal X-ray diffraction experiments include the crystal system, space group, and unit cell dimensions, which define the basic repeating unit of the crystal. Key structural features, such as the planarity of the molecule and the torsion angles between different ring systems, are also determined with high precision. For example, in many Schiff base derivatives, the dihedral angle between the two aromatic rings is a critical parameter that influences the molecular conformation. iucr.orgnih.gov
Below is a table summarizing crystallographic data for representative Schiff base derivatives related to this compound, illustrating the type of information obtained from these studies.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| N-(3,4-dimethoxybenzylidene)-4-methoxyaniline | Monoclinic | P21 | 14.8198 | 8.0163 | 24.3642 | 106.131 | |
| (E)-N-benzylideneaniline | Monoclinic | P21/n | - | - | - | - | sphinxsai.com |
| 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline | Monoclinic | - | 7.3634 | 31.908 | 8.1372 | 107.598 | nih.gov |
| N-(4-Chlorobenzylidene)-4-methoxyaniline | Orthorhombic | - | 6.1055 | 7.3392 | 27.469 | - | researchgate.net |
Note: Dashes indicate that specific data points were not available in the cited abstract.
These structural studies provide a foundational understanding of the solid-state conformation of molecules containing the substituted aniline (B41778) framework.
Supramolecular Interactions in Crystalline Solids
The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions, collectively known as supramolecular interactions. These forces, although weaker than covalent bonds, are crucial in determining the final crystal packing and, consequently, the material's physical properties. In the crystalline solids of this compound derivatives, several types of supramolecular interactions are anticipated and have been observed in related structures.
Hydrogen bonds are among the most significant directional interactions. mdpi.com While the parent aniline has N-H groups capable of acting as hydrogen bond donors, in many Schiff base derivatives, the imine nitrogen is a potential acceptor. researchgate.net The presence of oxygen atoms in the ethoxy and methoxy groups also provides potential hydrogen bond acceptor sites. mdpi.com In the absence of strong donors, weaker C-H···O and C-H···N interactions often play a significant role in stabilizing the crystal structure. nih.gov
Another important interaction is the C-H···π interaction, where a carbon-hydrogen bond interacts with the electron cloud of an aromatic ring. iucr.orgnih.gov These interactions are frequently observed to link molecules into chains or more complex three-dimensional networks. nih.gov Furthermore, π-π stacking interactions between aromatic rings can contribute significantly to the crystal's cohesive energy, although their presence and geometry are highly dependent on the specific molecular conformation and the steric hindrance imposed by substituents. nih.gov
Theoretical and Computational Chemistry Studies of 3 Ethoxy 4 Methoxyaniline
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Ab Initio (such as Hartree-Fock) are commonly used. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting the electronic structure and energies of organic molecules. These calculations are typically performed using a specific basis set, such as 6-31G* or 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of the atoms. For 3-ethoxy-4-methoxyaniline, such calculations would begin by optimizing the molecular geometry to find its lowest energy structure.
The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The difference in energy between the HOMO and LUMO, known as the energy gap, is a crucial parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive.
For this compound, the electron-donating nature of the amino (-NH2), ethoxy (-OCH2CH3), and methoxy (B1213986) (-OCH3) groups is expected to increase the energy of the HOMO, making the molecule susceptible to electrophilic attack and oxidation. The distribution of electron density in these frontier orbitals, which can be visualized computationally, reveals the most likely sites for reaction. The HOMO density is expected to be concentrated over the aniline (B41778) ring and the heteroatoms (N, O), while the LUMO would also be distributed across the aromatic system.
To illustrate, the following table shows HOMO-LUMO data calculated for a related Schiff base molecule using DFT/B3LYP methods, demonstrating the type of information obtained from such analysis.
| Computational Parameter | Value (eV) for 4-Methoxy-N-(3-phenylallylidene) aniline |
| HOMO Energy | -5.55 |
| LUMO Energy | -1.53 |
| Energy Gap (ΔE) | 4.02 |
| This table is illustrative and shows data for a related aniline derivative. |
Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements known as conformations. The key rotatable bonds in this molecule are the C(aryl)-O(methoxy), C(aryl)-O(ethoxy), O-C(ethyl), and C(aryl)-N bonds. The relative orientation of the ethoxy, methoxy, and amine groups can lead to various conformers with different energies.
Conformational analysis is computationally performed by systematically rotating these bonds and calculating the energy of each resulting structure. This process, known as a potential energy surface (PES) scan, helps identify the most stable (lowest energy) conformers and the energy barriers required to transition between them. For this compound, the analysis would likely focus on the orientation of the ethyl and methyl groups relative to the benzene (B151609) ring and the amino group, exploring planar and non-planar arrangements to locate the global energy minimum.
| Conformer Description | Hypothetical Dihedral Angle (C-C-O-C) | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar (most stable) | 180° | 0.00 |
| Gauche | 60° | 0.85 |
| Syn-periplanar (eclipsed, least stable) | 0° | 3.50 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can map the energetic landscape that connects reactants to products. This involves locating and characterizing stationary points, including local minima (reactants, products, intermediates) and first-order saddle points, known as transition states (TS). The energy of the transition state determines the activation energy of the reaction.
For this compound, one could model various reactions, such as electrophilic aromatic substitution, oxidation, or its condensation to form Schiff bases. For example, in an electrophilic nitration reaction, modeling would identify the structure of the transition state for the attack of the nitronium ion (NO₂⁺) at the different positions on the aromatic ring. The calculations would likely confirm that the positions ortho to the powerful activating amino group are the most favorable sites of attack, predicting the regioselectivity of the reaction. The analysis of the transition state's geometry and vibrational frequencies confirms that it is a true saddle point connecting the reactants and the intermediate.
Prediction of Spectroscopic Properties and Validation
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model. Vibrational frequencies from Infrared (IR) and Raman spectroscopy, as well as chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy, can be calculated with good accuracy using DFT methods.
Calculated vibrational frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared to experimental values measured in a specific solvent, which can also be modeled computationally. A good correlation between the predicted and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties.
The table below shows a comparison between experimental and calculated vibrational frequencies for a related molecule, illustrating the validation process.
| Vibrational Mode | Experimental Frequency (cm⁻¹) for MPA | Calculated Frequency (B3LYP/6-31G*) (cm⁻¹) |
| N-H Stretch | 3424 | 3501 |
| C-H Aromatic Stretch | 3055 | 3088 |
| C=N Stretch | 1625 | 1650 |
| C-O Stretch | 1247 | 1260 |
| MPA: 4-Methoxy-N-(3-phenylallylidene) Aniline. This data is for illustrative purposes. |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. MD simulations model a system containing many molecules (e.g., one or more solute molecules like this compound surrounded by thousands of solvent molecules) and solve Newton's equations of motion for every atom.
This approach allows for the study of intermolecular interactions, such as hydrogen bonding between the amine group and a protic solvent like water. It can be used to understand solvation structure, predict diffusion coefficients, and observe the dynamics of conformational changes in solution. For this compound, MD simulations could provide insight into how it interacts with different solvents, how it might aggregate at interfaces, or how it interacts with a biological target like an enzyme active site. Analysis tools such as the radial distribution function (RDF) can be used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the solvation shell.
Supramolecular Chemistry and Self Assembly Involving 3 Ethoxy 4 Methoxyaniline
Hydrogen Bonding Networks in Aniline (B41778) Derivatives
Aniline and its derivatives are highly versatile in forming hydrogen-bonded networks due to the dual nature of the amino group, which can act as both a hydrogen bond donor and acceptor. sci-hub.seresearchgate.net This capacity is central to their role in supramolecular chemistry and crystal engineering. sci-hub.seresearchgate.net The intermolecular interactions in aniline derivative crystals are key to developing novel materials with specific structures and properties. sci-hub.se
The primary interactions observed are N-H···N and N-H···O hydrogen bonds, which are instrumental in assembling molecules into various supramolecular motifs like strips, layers, and sheets. sci-hub.se In the case of 3-Ethoxy-4-methoxyaniline, the molecule possesses two hydrogen bond donors in the -NH₂ group and three potential hydrogen bond acceptor sites: the nitrogen atom of the amino group and the oxygen atoms of the ethoxy and methoxy (B1213986) groups. This functionality allows for the formation of complex and robust hydrogen-bonding networks.
The presence of ether groups, as in this compound, introduces additional acceptor sites (O-atoms), which can compete with or complement the hydrogen bonds formed by the amino group. For instance, in related methoxyaniline structures, N-H···O bonds are common, leading to the formation of specific supramolecular architectures. researchgate.netmdpi.com The interplay between different donor and acceptor sites within the this compound molecule dictates the resulting hydrogen bond patterns, which can range from simple dimers to complex three-dimensional frameworks.
| Potential Hydrogen Bond Interactions in this compound | Description |
| N-H···N | An amino group on one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule. |
| N-H···O (methoxy) | An amino group donates a hydrogen to the oxygen atom of the methoxy group on an adjacent molecule. |
| N-H···O (ethoxy) | An amino group donates a hydrogen to the oxygen atom of the ethoxy group on an adjacent molecule. |
Pi-Stacking Interactions and Aromatic Recognition
Aromatic rings, with their electron-rich π-systems, engage in π-stacking interactions, which are crucial for the stability of many chemical and biological structures. researchgate.netwikipedia.org These interactions, along with hydrogen bonds, direct the self-assembly of aromatic molecules. nih.gov The nature and strength of π-stacking are significantly influenced by the substituents on the aromatic ring. acs.org
In this compound, the ethoxy and methoxy groups are electron-donating, which increases the electron density of the aromatic π-system. This enhanced electron density influences how the molecule interacts with other aromatic rings. Aromatic interactions can be categorized based on their geometry, such as face-to-face, parallel-displaced (offset), and edge-to-face (T-shaped) arrangements. rug.nl The specific geometry adopted in the solid state is a result of a fine balance between attractive and repulsive electrostatic forces. acs.org
For instance, in some substituted benzylideneanilines, weak C-H···π interactions contribute to the formation of inversion dimers that stack along a crystallographic axis. iucr.org The substituents guide the aromatic recognition process, determining the orientation and proximity of interacting molecules. The electron-rich nature of the this compound ring suggests it would favorably interact with electron-poor aromatic systems, a principle often exploited in co-crystallization. wikipedia.org
| Type of π-Interaction | Description |
| π-π Stacking | Interaction between the π-orbitals of adjacent aromatic rings. Can be face-to-face or, more commonly, parallel-displaced. |
| C-H···π Interaction | A C-H bond acts as a weak hydrogen bond donor to the electron cloud of a nearby aromatic ring. |
| Arene-Perfluoroarene | An attractive interaction between an electron-rich aromatic ring (like this compound) and an electron-poor perfluorinated aromatic ring. wikipedia.org |
Formation of Supramolecular Architectures and Assemblies
The formation of complex supramolecular architectures is a direct consequence of the interplay between various non-covalent interactions. nih.gov In aniline derivatives, the combination of directional hydrogen bonds and less directional π-stacking interactions leads to the self-assembly of molecules into predictable and often intricate patterns. sci-hub.seoaepublish.com These assemblies can take the form of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. researchgate.netnih.gov
The specific substitution pattern of this compound, with donors and acceptors for hydrogen bonds as well as an extended π-system, provides the necessary information for programmed self-assembly. For example, related aniline derivatives have been shown to form host-guest systems, encapsulating other molecules within cavities or channels formed by the supramolecular host structure. tandfonline.com The self-assembly process can also be influenced by external factors such as the solvent used for crystallization, which can mediate interactions and lead to different polymorphic forms. sci-hub.se
In a related compound, 4-methoxyanilinium (B12549976) chloride, N-H···Cl hydrogen bonds create one-dimensional ladders which further assemble into two-dimensional sheets. researchgate.net The presence of both ethoxy and methoxy groups in this compound offers more possibilities for varied and potentially more complex hierarchical structures, driven by the competition and cooperation between the different functional groups in forming non-covalent bonds.
Crystal Engineering and Solid-State Supramolecular Chemistry
Crystal engineering is the rational design of crystalline solids based on an understanding of intermolecular interactions. nih.govacs.org By controlling these interactions, it is possible to tailor the physical and chemical properties of a material. Aniline derivatives are excellent candidates for crystal engineering because their amino group provides robust and directional hydrogen bonds, which can be used to form reliable structural motifs known as supramolecular synthons. sci-hub.senih.gov
The ultimate goal of crystal engineering is to predict and control the assembly of molecules in the solid state. For a molecule like this compound, a detailed analysis of its potential supramolecular synthons would be the first step. This involves identifying the most stable and frequently occurring patterns of intermolecular interactions. For instance, the formation of catemers (chains) or centromeric R2,2(8) dimers via N-H···O or N-H···N hydrogen bonds is a common feature in the crystal structures of primary amines and amides, and similar patterns would be expected for this compound. By understanding and utilizing these synthons, it becomes possible to design multi-component crystals (co-crystals) with specific architectures and functionalities.
Q & A
Q. How can 3-Ethoxy-4-methoxyaniline be synthesized in a laboratory setting, and what purification methods are recommended?
- Methodological Answer : A common approach involves ethoxylation of 4-methoxyaniline using ethylating agents (e.g., ethyl bromide or diethyl sulfate) under basic conditions. For instance, analogous syntheses of methoxy-substituted anilines use acid-catalyzed hydrolysis (e.g., HCl) to isolate intermediates . Purification typically involves solvent precipitation (e.g., ethyl acetate/petroleum ether mixtures) followed by recrystallization or column chromatography . Key Considerations :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Confirm purity using HPLC (C18 column, methanol/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (CDCl₃) resolves ethoxy (–OCH₂CH₃, δ 1.3–1.5 ppm) and methoxy (–OCH₃, δ 3.7–3.9 ppm) groups. Aromatic protons appear as distinct doublets (δ 6.5–7.0 ppm) .
- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion ([M]⁺) should align with the molecular weight (e.g., 181 g/mol) .
- FT-IR : Confirm amine (–NH₂, ~3400 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) functional groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ethyl bromide) .
- Storage : Keep in airtight containers at 2–8°C to minimize degradation; label with hazard warnings (e.g., "Harmful if swallowed") .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in H NMR .
- High-Resolution MS : Confirm molecular formulas (e.g., C₉H₁₃NO₂) with ≤1 ppm mass accuracy .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 h) and analyze via HPLC. Methoxy groups enhance stability in acidic media compared to unsubstituted anilines .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .
- Light Sensitivity : Store in amber vials to prevent photodegradation; monitor UV-vis absorbance changes (λ = 280 nm) .
Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR (–40°C) to detect transient carbocation or nitrenium ion intermediates .
- Computational Modeling : Employ Gaussian or ORCA software to map energy profiles for proposed mechanisms (e.g., SN2 vs. radical pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
